N-(4-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorophenyl, and phenylsulfanyl groups attached to a pyrimidine carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, thiols, and amines, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms .
Medicine
In medicinal chemistry, N-(4-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Similar in structure but lacks the ethoxyphenyl and phenylsulfanyl groups.
4-Fluorophenyl 4-Methoxyphenyl Sulfone: Contains fluorophenyl and methoxyphenyl groups but differs in the core structure.
Uniqueness
N-(4-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of ethoxyphenyl, fluorophenyl, and phenylsulfanyl groups attached to a pyrimidine carboxamide core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C26H22FN3O2S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-2-32-21-14-12-20(13-15-21)29-25(31)24-23(34-22-6-4-3-5-7-22)16-28-26(30-24)33-17-18-8-10-19(27)11-9-18/h3-16H,2,17H2,1H3,(H,29,31) |
InChI Key |
NIEDTEMYCIEAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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